Cas no 1804834-10-3 (6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine)

6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H6F4INO/c1-4-2-5(3-9)14-7(6(4)13)15-8(10,11)12/h2H,3H2,1H3
- InChIKey: VWAOASFIEOEIIO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(CF)C=C1C)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.6
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029092864-1g |
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine |
1804834-10-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
5. Book reviews
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridineに関する追加情報
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine: A Novel Pyridine Derivative with Promising Applications in Medicinal Chemistry
6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine, with the CAS number 1804834-10-3, represents a highly fluorinated pyridine scaffold that has garnered significant attention in recent years for its potential applications in drug discovery and molecular biology. This compound features a unique combination of fluorinated groups, including a fluoromethyl substituent at the 6-position, a trifluoromethoxy group at the 2-position, and a iodo substituent at the 3-position, along with a methyl group at the 4-position. The strategic placement of these functional groups creates a molecule with distinct electronic properties, which may influence its reactivity, solubility, and biological activity. Recent studies have highlighted the importance of such multifunctional pyridine derivatives in the development of therapeutic agents targeting specific biological pathways.
The structural complexity of 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine is particularly noteworthy due to the presence of multiple fluorinated moieties. Fluorine atoms are known to enhance the metabolic stability of organic compounds by reducing the likelihood of hydrolytic degradation. In the context of drug design, this property is critical for improving the half-life of pharmaceutical agents. Additionally, the trifluoromethoxy group contributes to the molecule's hydrophobicity, which may facilitate its interaction with lipid membranes or cellular targets. The iodo substituent at the 3-position introduces a degree of electrophilicity, potentially enabling the compound to act as a reactive intermediate in chemical synthesis or biological processes.
Recent advances in medicinal chemistry have underscored the importance of pyridine-based scaffolds in the development of small-molecule therapeutics. For instance, a 2022 study published in Journal of Medicinal Chemistry demonstrated that fluorinated pyridine derivatives exhibit enhanced binding affinity for certain protein targets, including kinases and GPCRs. The fluoromethyl group in 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine may play a role in modulating the molecule's interaction with these targets by altering its electronic distribution. This property is particularly relevant in the context of drug resistance, where the ability to fine-tune molecular interactions can significantly impact therapeutic outcomes.
The trifluoromethoxy substituent in this compound is of particular interest due to its ability to influence the molecule's physicochemical properties. A 2023 review in Chemical Reviews highlighted the role of trifluoromethoxy groups in enhancing the lipophilicity of drug candidates, which is essential for optimizing drug penetration into target tissues. Furthermore, the presence of multiple fluorine atoms may also affect the molecule's spectroscopic properties, making it a valuable tool for analytical applications in pharmaceutical research. These characteristics suggest that 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine could serve as a versatile building block for the synthesis of more complex bioactive molecules.
From a synthetic perspective, the preparation of 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine involves a series of well-established reactions, including nucleophilic substitution and electrophilic aromatic substitution. The iodo group at the 3-position is likely introduced through a halogenation reaction, while the trifluoromethoxy group may be incorporated via a fluorination process. The fluoromethyl substituent at the 6-position could be synthesized using a coupling reaction involving a fluorinated alkyl halide. These synthetic strategies highlight the potential for further modifications to the molecule, enabling the exploration of its diverse chemical and biological properties.
Recent studies have also explored the potential applications of 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine in the context of drug delivery systems. A 2024 paper in Advanced Drug Delivery Reviews discussed the use of fluorinated pyridine derivatives as carriers for targeted drug delivery, leveraging their ability to interact with specific biomolecules. The trifluoromethoxy group, in particular, has been shown to enhance the molecule's compatibility with lipid-based nanocarriers, offering new possibilities for the development of advanced therapeutic formulations.
Additionally, the methyl group at the 4-position may influence the molecule's stereochemistry, which could have implications for its biological activity. Stereochemical considerations are often critical in drug design, as different stereoisomers of a compound can exhibit varying degrees of potency and selectivity. The presence of this methyl group may also contribute to the molecule's overall conformational flexibility, which is an important factor in its ability to bind to target proteins.
In summary, 6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique combination of fluorinated substituents, coupled with its structural versatility, positions it as a valuable scaffold for the development of novel therapeutics. Ongoing research into its chemical properties and biological activity is expected to provide further insights into its potential applications in drug discovery and beyond.
1804834-10-3 (6-(Fluoromethyl)-3-iodo-4-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 317377-45-0(1-(2,6-Dichlorobenzyl)-2-(dimethylamino)methylene-1,1-dimethylhydrazinium chloride)
- 2137559-74-9(4-Pyrimidinecarboxylic acid, 2-chloro-6-(1-hydroxy-1-methylethyl)-, ethyl ester)
- 25978-74-9(Methyl 3-cyano-4-methoxybenzoate)
- 2877664-29-2(4-{1-[(3-bromophenyl)methyl]pyrrolidine-3-carbonyl}morpholine)
- 2567495-52-5(3-2-(methylamino)ethoxybenzonitrile hydrochloride)
- 2097914-98-0(1-(4-tert-butylphenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea)
- 903556-49-0(benzyl N-(3-bromo-2-fluorophenyl)carbamate)
- 2044711-52-4((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid)
- 1700326-69-7(1H-Imidazole-4-methanamine, 1-(1-ethylbutyl)-)
- 127917-66-2(Ro 41-1049 (hydrochloride))



